molecular formula C10H19Cl2N3O2 B1521535 1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride CAS No. 1193387-09-5

1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride

Cat. No. B1521535
CAS RN: 1193387-09-5
M. Wt: 284.18 g/mol
InChI Key: ZZHXRQOVMXORJY-UHFFFAOYSA-N
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Description

“1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride” is a chemical compound with the CAS Number: 1193387-09-5 . It has a molecular weight of 284.19 . The IUPAC name for this compound is 1-[2-(1-piperazinyl)ethyl]-2,5-pyrrolidinedione dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N3O2.2ClH/c14-9-1-2-10(15)13(9)8-7-12-5-3-11-4-6-12;;/h11H,1-8H2;2*1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Pharmacological Activity

Anticonvulsant Activity and Safety Evaluation

Studies have synthesized new series of pyrrolidine-2,5-dione derivatives, demonstrating potential anticonvulsant activities. For example, compounds have been identified with promising protective indices against seizures in mouse models, surpassing well-known antiepileptic drugs. Initial safety evaluations and mechanisms of action, including sodium and L-type calcium channel blocking, have also been explored (Rybka et al., 2017).

5-HT2 Antagonist Activity

Research has been conducted on bicyclic derivatives, showcasing potent 5-HT2 antagonist activity without significant alpha 1 antagonist activity in vivo, indicating potential for central nervous system applications (Watanabe et al., 1992).

Anticonvulsant and Neurotoxicity Studies

Further studies have focused on synthesizing and testing pyrrolidine-2,5-dione derivatives for anticonvulsant activity, with several compounds showing significant effects in standard seizure models and minimal neurotoxicity. Structure-activity relationship (SAR) studies have contributed to understanding the pharmacological profiles of these compounds (Kamiński et al., 2011).

Antiarrhythmic and Antihypertensive Effects

The synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives has revealed strong antiarrhythmic and antihypertensive activities. The alpha-adrenolytic properties of these compounds, particularly those with a 3-(4-arylpiperazin-1-yl)propyl moiety, were identified as a key factor in their pharmacological effects (Malawska et al., 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-piperazin-1-ylethyl)pyrrolidine-2,5-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2.2ClH/c14-9-1-2-10(15)13(9)8-7-12-5-3-11-4-6-12;;/h11H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHXRQOVMXORJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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